Sulfaquinoxalin

Übersicht

Beschreibung

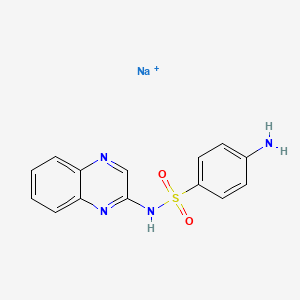

Sulfaquinoxaline is a synthetic sulfonamide compound primarily used in veterinary medicine. It is known for its effectiveness in treating coccidiosis, a parasitic disease affecting the intestinal tracts of animals such as poultry, cattle, and sheep . The chemical formula of Sulfaquinoxaline is C₁₄H₁₂N₄O₂S, and it is characterized by its light yellow to brownish-yellow crystalline powder form .

Wirkmechanismus

Target of Action

Sulfaquinoxaline is a veterinary medicine primarily used to treat coccidiosis in cattle and sheep . The primary target of Sulfaquinoxaline is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins in microorganisms .

Mode of Action

Sulfaquinoxaline inhibits the function of dihydrofolate synthetase, thereby disrupting the synthesis of nucleic acids and proteins in microorganisms . This inhibition hampers the growth and proliferation of the microorganisms, effectively treating the infection.

Biochemical Pathways

It is known that the drug interferes with the synthesis of nucleic acids and proteins, which are vital for the growth and survival of microorganisms

Pharmacokinetics

A study has reported the pharmacokinetics of sulfaquinoxaline in new zealand white rabbits after individual doses of 50 mg/kg were administered intravenously .

Result of Action

The inhibition of dihydrofolate synthetase by Sulfaquinoxaline results in the disruption of nucleic acid and protein synthesis in microorganisms . This leads to the effective treatment of coccidiosis in cattle and sheep .

Action Environment

Sulfaquinoxaline has been detected in various environmental compartments such as surface water, groundwater, soils, and sediments . Environmental factors can influence the action, efficacy, and stability of Sulfaquinoxaline. For instance, the presence of certain substances, such as Suwannee River fulvic acid, can inhibit the degradation of Sulfaquinoxaline . Additionally, the drug’s reactivity during chlorination and UV irradiations, which are two processes mainly used in water treatment plants, has been evaluated .

Wissenschaftliche Forschungsanwendungen

Sulfaquinoxaline has a wide range of applications in scientific research:

Veterinary Medicine: It is extensively used to treat coccidiosis in poultry and livestock.

Environmental Science: Research on the degradation of Sulfaquinoxaline in water treatment processes, such as chlorination and UV irradiation, is ongoing.

Analytical Chemistry: Sulfaquinoxaline is used as a standard in chromatographic methods for detecting sulfonamide residues in food products.

Biotechnology: The development of DNA aptamers for the detection of Sulfaquinoxaline in food safety inspections.

Biochemische Analyse

Biochemical Properties

Sulfaquinoxaline interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of nucleic acids and proteins in microorganisms, thus its inhibition by Sulfaquinoxaline can lead to the prevention of bacterial growth .

Cellular Effects

Sulfaquinoxaline has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of nucleic acids and proteins, which are essential for cell growth and replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the prevention of bacterial growth .

Molecular Mechanism

The molecular mechanism of Sulfaquinoxaline involves its binding interactions with biomolecules and its effects on gene expression. Specifically, Sulfaquinoxaline inhibits the enzyme dihydrofolate synthetase, which is involved in the synthesis of nucleic acids and proteins . This inhibition disrupts the normal cellular processes, leading to the prevention of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfaquinoxaline can change over time. For instance, the degradation of Sulfaquinoxaline is slower during photolysis compared to chlorination . Moreover, the presence of biochar in soil can effectively mitigate the mobility of Sulfaquinoxaline, reducing its environmental impact .

Dosage Effects in Animal Models

The effects of Sulfaquinoxaline can vary with different dosages in animal models. For instance, treated animals must consume enough medicated water to provide a necessary dosage of approximately 10 to 45 mg/lb/day in chickens and 3.5 to 55 mg/lb/day in turkeys and 6 mg/lb/day in cattle and calves . Prolonged administration of Sulfaquinoxaline at higher doses may result in depressed feed or water intake, deposition of Sulfaquinoxaline crystals in the kidney, and interference with normal blood clotting .

Metabolic Pathways

Sulfaquinoxaline is involved in various metabolic pathways. It interacts with enzymes such as NAT, CAT, DHP, and NAD, which are involved in its degradation . The degradation of Sulfaquinoxaline can lead to the formation of various byproducts through processes such as hydrolysis, hydroxylation, N rearrangement, and sulfur reduction .

Transport and Distribution

Sulfaquinoxaline is transported and distributed within cells and tissues. The presence of biochar in soil can effectively mitigate the mobility of Sulfaquinoxaline, reducing its environmental impact . This suggests that Sulfaquinoxaline can interact with transporters or binding proteins, affecting its localization or accumulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfaquinoxaline can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 2-chloroquinoxaline under specific conditions . The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, Sulfaquinoxaline is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then packaged and stored in well-closed containers, protected from light to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Sulfaquinoxaline undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Sulfaquinoxaline can participate in substitution reactions, particularly involving its sulfonamide group.

Common Reagents and Conditions:

Oxidation: Ferrous ion-activated peroxymonosulfate is commonly used for oxidation reactions.

Substitution: Reagents like sodium nitrite and 2-naphthol are used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonamide bond cleavage products and aniline moiety oxidation products.

Substitution Products: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

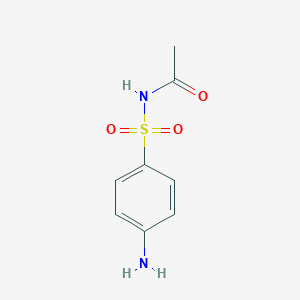

- Sulfadiazine

- Sulfapyridine

- Sulfamethazine

Comparison: Sulfaquinoxaline is unique among sulfonamides due to its high anticoccidial potential and its specific action against the second schizont stage of coccidia . While other sulfonamides like Sulfadiazine and Sulfamethazine also inhibit dihydropteroate synthetase, Sulfaquinoxaline’s effectiveness in veterinary applications, particularly in poultry, sets it apart .

Eigenschaften

IUPAC Name |

4-amino-N-quinoxalin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZLNPMOSADWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042424 | |

| Record name | Sulfaquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Sulfaquinoxaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfaquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4), Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/, Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions., In water, 7.5 mg/L at pH 7 / room temp/ | |

| Record name | SID26665745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Bacteriostatic. Sulfonamides interfere with the biosynthesis of folic acid in bacterial cells; they compete with paraaminobenzoic acid (PABA) for incorporation in the folic acid molecule. By replacing the PABA molecule and preventing the folic acid formation required for DNA synthesis, the sulfonamides prevent multiplication of the bacterial cell. Susceptible organisms must synthesize their own folic acid; mammalian cells use preformed folic acid and, therefore, are not susceptible. Cells that produce excess PABA or environments with PABA, such as necrotic tissues, allow for resistance by competition with the sulfonamide. /Sulfonamides/, Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/ | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute crystals | |

CAS No. |

59-40-5 | |

| Record name | Sulfaquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaquinoxaline [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaquinoxaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-quinoxalinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW8115TM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfaquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247.5 °C, 247 - 248 °C | |

| Record name | SULFAQUINOXALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfaquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

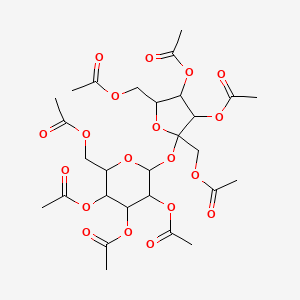

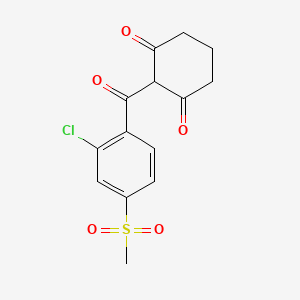

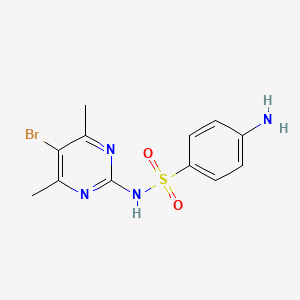

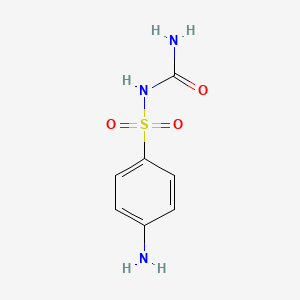

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)